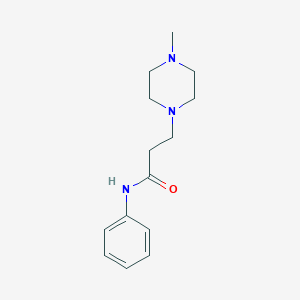
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The exact mechanism of action of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin and dopamine. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have potential as an antidepressant and anxiolytic agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have antipyretic properties and may be useful in the treatment of fever.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have potential side effects, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to fully understand its mechanism of action in these areas and to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anti-inflammatory properties in animal models, and further studies are needed to determine its potential in the treatment of inflammatory diseases in humans. Finally, further studies are needed to fully understand the potential side effects of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide and to determine the optimal dosage and administration for therapeutic use.
Synthesemethoden
The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-methylpiperazine with N-phenylpropanamide in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain the final product. The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is a relatively straightforward process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
Produktname |
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
Molekularformel |
C14H21N3O |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)8-7-14(18)15-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |
InChI-Schlüssel |
CRZCPGRJGKPAQX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Löslichkeit |
37.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)


![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)